Cas no 508233-77-0 (PIPERAZINE, 1-[2-[(2,5-DIMETHYLPHENYL)THIO]PHENYL]-)

Piperazine, 1-[2-[(2,5-dimethylphenyl)thio]phenyl]-, is a specialized organic compound featuring a piperazine core substituted with a [(2,5-dimethylphenyl)thio]phenyl moiety. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the thioether linkage and aromatic dimethyl groups enhances its reactivity and potential for further functionalization. Its well-defined molecular architecture ensures consistency in synthetic applications, while its stability under standard conditions facilitates handling and storage. This compound is primarily utilized in targeted drug discovery and development, where precise structural modifications are critical for optimizing biological activity.
PIPERAZINE, 1-[2-[(2,5-DIMETHYLPHENYL)THIO]PHENYL]- structure
508233-77-0 structure
Product Name:PIPERAZINE, 1-[2-[(2,5-DIMETHYLPHENYL)THIO]PHENYL]-
CAS No:508233-77-0
MF:C18H22N2S
MW:298.445683002472
CID:3496568
PubChem ID:9900895
Update Time:2025-05-27

PIPERAZINE, 1-[2-[(2,5-DIMETHYLPHENYL)THIO]PHENYL]- Chemical and Physical Properties

Names and Identifiers

    • PIPERAZINE, 1-[2-[(2,5-DIMETHYLPHENYL)THIO]PHENYL]-
    • Vortioxetine Imp.E
    • Vortioxetine Impurity E: 1- [2- (2,5-dimethylphenylthio) phenyl] piperazine
    • 1-[2-(2,5-dimethylphenyl)sulfanylphenyl]piperazine
    • 508233-77-0
    • starbld0019032
    • SCHEMBL546517
    • 4-Desmethyl 5-methyl vortioxetine
    • 1-{2-[(2,5-dimethylphenyl)sulfanyl]phenyl}piperazine
    • 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine
    • EN300-731695
    • Inchi: 1S/C18H22N2S/c1-14-7-8-15(2)18(13-14)21-17-6-4-3-5-16(17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
    • InChI Key: OLSUXQFACZYSFC-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2SC2=CC(C)=CC=C2C)CCNCC1

Computed Properties

  • Exact Mass: 298.15036988Da
  • Monoisotopic Mass: 298.15036988Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 40.6Ų

PIPERAZINE, 1-[2-[(2,5-DIMETHYLPHENYL)THIO]PHENYL]- Pricemore >>

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